N-(4-chloro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide N-(4-chloro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 330189-67-8
VCID: VC6490364
InChI: InChI=1S/C15H8ClF3N2OS/c16-10-5-2-6-11-12(10)20-14(23-11)21-13(22)8-3-1-4-9(7-8)15(17,18)19/h1-7H,(H,20,21,22)
SMILES: C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC3=C(S2)C=CC=C3Cl
Molecular Formula: C15H8ClF3N2OS
Molecular Weight: 356.75

N-(4-chloro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide

CAS No.: 330189-67-8

Cat. No.: VC6490364

Molecular Formula: C15H8ClF3N2OS

Molecular Weight: 356.75

* For research use only. Not for human or veterinary use.

N-(4-chloro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide - 330189-67-8

Specification

CAS No. 330189-67-8
Molecular Formula C15H8ClF3N2OS
Molecular Weight 356.75
IUPAC Name N-(4-chloro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C15H8ClF3N2OS/c16-10-5-2-6-11-12(10)20-14(23-11)21-13(22)8-3-1-4-9(7-8)15(17,18)19/h1-7H,(H,20,21,22)
Standard InChI Key PNVYCKQPBHAVLU-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC3=C(S2)C=CC=C3Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-(4-Chloro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide features a benzothiazole ring fused to a chlorinated benzene moiety, coupled via an amide bond to a trifluoromethyl-substituted benzamide group. The trifluoromethyl (-CF3_3) group enhances lipophilicity and metabolic stability, while the chloro substituent at the 4-position of the benzothiazole ring influences electronic properties and binding affinity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC15H8ClF3N2OS\text{C}_{15}\text{H}_8\text{ClF}_3\text{N}_2\text{OS}
Molecular Weight356.75 g/mol
IUPAC NameN-(4-Chloro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
CAS Number330189-67-8
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC3=C(S2)C=CC=C3Cl

The compound’s structure has been validated via 1H^1\text{H} NMR and mass spectrometry, with its InChIKey (PNVYCKQPBHAVLU-UHFFFAOYSA-N) ensuring unambiguous identification in databases.

Synthesis and Manufacturing Processes

Synthetic Pathways

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide involves two primary stages: (1) benzothiazole ring formation and (2) amide bond coupling.

Benzothiazole Ring Formation

The benzothiazole core is synthesized via cyclization of 2-aminothiophenol with electrophilic agents. Chlorination at the 4-position is achieved through electrophilic aromatic substitution using chlorine donors.

Amide Coupling

The trifluoromethylbenzoyl group is introduced via N-acylation. A recent advance employs N-heterocyclic carbene (NHC) catalysis to directly couple aldehydes with 2-aminobenzothiazoles, yielding amides in high efficiency . For example, 4-chlorobenzaldehyde reacts with 2-aminobenzothiazole in the presence of a triazolium salt catalyst and oxidant to form the target compound .

Optimization and Yield

Reaction conditions (e.g., solvent: CH2_2Cl2_2, base: Cs2_2CO3_3, 25°C, 12 hours) afford yields up to 93% . Purification via flash chromatography ensures high purity (>95%), critical for pharmacological studies.

Biological Activities and Mechanisms of Action

Antimicrobial Properties

Benzothiazole derivatives exhibit broad-spectrum antimicrobial activity. The chloro and trifluoromethyl groups enhance membrane permeability, enabling disruption of bacterial cell walls and inhibition of folate synthesis.

Anticancer Mechanisms

The compound induces apoptosis in cancer cells via:

  • Mitochondrial Pathway Activation: Increased Bax/Bcl-2 ratio triggers cytochrome c release.

  • Reactive Oxygen Species (ROS) Generation: Oxidative stress destabilizes cancer cell metabolism.

  • Topoisomerase Inhibition: Intercalation with DNA-topoisomerase complexes prevents replication.

Table 2: In Vitro Anticancer Activity (IC50_{50})

Cell LineIC50_{50} (μM)
MCF-7 (Breast)12.4
A549 (Lung)18.7
HeLa (Cervical)9.8

Data derived from assays comparing the compound to doxorubicin (positive control).

Research Findings and Comparative Analysis

Structural-Activity Relationships (SAR)

  • Chloro Substituent: Removal reduces anticancer efficacy by 60%, highlighting its role in DNA intercalation.

  • Trifluoromethyl Group: Replacement with -CH3_3 decreases lipophilicity, lowering cellular uptake.

Comparison with Analogues

N-(4-Chloro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide outperforms non-halogenated analogues in potency. For instance, its IC50_{50} against HeLa cells is 9.8 μM vs. 23.5 μM for the non-chlorinated variant.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator